molecular formula C15H14FNO2 B276545 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid

3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid

Cat. No. B276545
M. Wt: 259.27 g/mol
InChI Key: DQCXFBJFAXQIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid, also known as FBA, is a chemical compound that belongs to the family of benzoic acids. It is a white powder that is used in scientific research for various purposes.

Mechanism of Action

3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid works by binding to GPCRs and inducing a conformational change. This change can be detected by fluorescence spectroscopy, which allows researchers to study the binding of ligands to GPCRs. 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid has been found to be a highly sensitive probe for GPCR research.
Biochemical and Physiological Effects:
3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid has no known biochemical or physiological effects on its own. It is used as a tool for scientific research and has no therapeutic value.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid in lab experiments is its high sensitivity as a fluorescent probe for GPCRs. It can detect small changes in conformational structure, making it a useful tool for studying ligand binding. However, 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid has limitations in terms of its solubility in aqueous solutions, which can affect its effectiveness as a probe.

Future Directions

There are several future directions for the use of 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid in scientific research. One direction is the development of new drugs that target GPCRs using 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid as a tool for drug discovery. Another direction is the use of 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid in the study of other proteins and biomolecules. 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid has the potential to be a useful tool for the study of various biological processes.

Synthesis Methods

The synthesis of 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid involves the reaction of 3-amino-2-methylbenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide. The product is then purified by recrystallization to obtain pure 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid.

Scientific Research Applications

3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid has been used in various scientific research studies. It has been found to be a useful tool for the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as vision, taste, and olfaction. 3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid can be used as a fluorescent probe to study the binding of ligands to GPCRs. It has also been used in the development of new drugs that target GPCRs.

properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylamino]-2-methylbenzoic acid

InChI

InChI=1S/C15H14FNO2/c1-10-13(15(18)19)3-2-4-14(10)17-9-11-5-7-12(16)8-6-11/h2-8,17H,9H2,1H3,(H,18,19)

InChI Key

DQCXFBJFAXQIQA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NCC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.